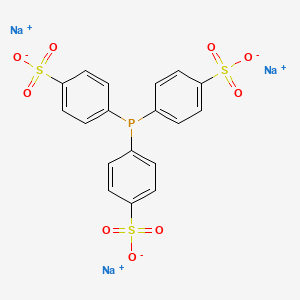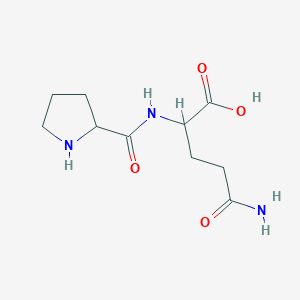
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate involves the sulfonation of triphenylphosphine. The sulfonation occurs at one meta-position of each of the three phenyl rings. The sulfonation agent used is oleum, a solution of sulfur trioxide in sulfuric acid. Upon dissolving in the oleum, the phosphine is protonated, and the phosphonium salt undergoes sulfonation, which explains its meta selectivity . The reaction can be summarized as follows:
HP(C6H5)3++3SO3→[HP(C6H4SO3H)3]+
Chemical Reactions Analysis
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine under specific conditions.
Substitution: It can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate has several scientific research applications:
Catalysis: It is used as a ligand in the preparation of water-soluble organometallic catalysts.
Nanoparticle Synthesis: It acts as a capping agent in the synthesis of palladium nanoparticles, which are efficient catalysts in aqueous phase reactions.
Two-Phase Homogeneous Catalysis: It facilitates two-phase homogeneous catalysis, allowing the aqueous phase catalyst to be easily separated from the reaction products and recycled.
Mechanism of Action
The mechanism of action of trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate involves its role as a ligand in catalytic processes. As a Lewis base, it forms complexes with transition metals like rhodium, nickel, and palladium. These metal complexes are highly active catalysts in various organic transformations. The sulfonate groups enhance the solubility of the complexes in water, making them suitable for aqueous phase reactions .
Comparison with Similar Compounds
Trisodium 4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate is unique due to its water solubility and strong Lewis base properties. Similar compounds include:
Triphenylphosphine: Unlike this compound, triphenylphosphine is not water-soluble and has weaker Lewis base properties.
Tris(3-sulfophenyl)phosphine: This compound is similar in structure but may have different solubility and reactivity properties.
Properties
Molecular Formula |
C18H12Na3O9PS3 |
|---|---|
Molecular Weight |
568.4 g/mol |
IUPAC Name |
trisodium;4-bis(4-sulfonatophenyl)phosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-13(2-8-16)28(14-3-9-17(10-4-14)30(22,23)24)15-5-11-18(12-6-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI Key |
VXYFMRHXIWHENA-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)



![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)




![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)

![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)
